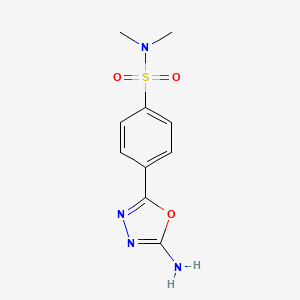

4-(5-氨基-1,3,4-恶二唑-2-基)-N,N-二甲基苯磺酰胺

描述

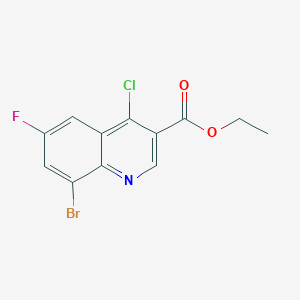

The compound “4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide” is a complex organic molecule that contains an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the oxadiazole ring often imparts interesting chemical and biological properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, as well as single-crystal X-ray diffraction . These techniques can provide detailed information about the compound’s atomic arrangement and chemical bonds .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific functional groups. For example, the amino group (-NH2) is a common site for reactions in organic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, density, and solubility .科学研究应用

合成与生物学评价

合成和光谱分析

由于其多样的生物活性,相当一部分研究集中在合成含 1,3,4-恶二唑的衍生物上。例如,Khalid 等人(2016 年)开发了一系列 5-取代的 1,3,4-恶二唑衍生物,重点介绍了它们涉及酯、酰肼和硫醇的工艺。对这些化合物进行了丁酰胆碱酯酶 (BChE) 酶活性和分子对接研究,以探索它们在人 BChE 蛋白活性位点内的结合亲和力和方向,揭示了参与配体稳定的关键氨基酸残基 (Khalid 等人,2016)。

抗菌和抗结核剂

另一个重点领域是 1,3,4-恶二唑衍生物的抗菌和抗结核潜力。Joshi 等人(2008 年)合成了一系列新型的 4-吡咯-1-基苯甲酸酰肼类似物,并衍生出恶二唑、三唑和吡咯环系统。这些化合物表现出有希望的抗菌和抗结核活性,表明它们作为新候选药物的潜力 (Joshi 等人,2008)。

光动力疗法和癌症治疗

光动力疗法 (PDT)

Pişkin 等人(2020 年)开发了用苯磺酰胺基取代的新型锌酞菁衍生物,表现出高的单线态氧量子产率。这些化合物表现出优异的光物理和光化学性质,表明它们作为癌症治疗中光动力疗法的 II 型光敏剂的潜力 (Pişkin、Canpolat 和 Öztürk,2020)。

抗癌活性

研究还扩展到合成用于抗癌应用的 1,3,4-恶二唑衍生物。Kumar 等人(2014 年)合成了一系列含有三氟甲基苯磺酰胺部分的 2,5-二取代-1,3,4-恶二唑,对各种人癌细胞系表现出显着的体外抗增殖作用 (Kumar 等人,2014)。

高能材料和化学性质

高能材料

对 1,3,4-恶二唑衍生物的研究延伸到高能材料领域。曹等人(2021 年)合成了将 1,2,4-恶二唑与 1,2,4-三唑相结合的化合物,以创建新的高能骨架。这些化合物表现出有希望的爆轰性能、热稳定性和安全性,表明它们在高能材料应用中的潜力 (Cao 等人,2021)。

化学和物理性质

Hamciuc 等人(2005 年)专注于合成含有二甲基硅烷基团的新型聚(1,3,4-恶二唑-酰亚胺)。这些聚合物具有在各种有机溶剂中的溶解性、热稳定性和荧光性质的特点,表明在材料科学中的潜在应用 (Hamciuc 等人,2005)。

作用机制

Target of Action

The primary target of 4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide is human lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.

Mode of Action

The compound interacts with its target, CYP51, by docking into the active site of the enzyme

Biochemical Pathways

The interaction of 4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide with CYP51 affects the sterol biosynthesis pathway

Result of Action

Its interaction with cyp51 suggests it could potentially disrupt sterol biosynthesis, affecting cell membrane integrity and function .

安全和危害

未来方向

属性

IUPAC Name |

4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3S/c1-14(2)18(15,16)8-5-3-7(4-6-8)9-12-13-10(11)17-9/h3-6H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHDQXBODKVNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N-dimethylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1460866.png)

![1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine](/img/structure/B1460876.png)

![(3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1460877.png)

![4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1460882.png)

![6-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460883.png)